molecular formula C12H8ClF3N2O B1318084 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 72045-93-3

3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1318084
CAS No.: 72045-93-3
M. Wt: 288.65 g/mol
InChI Key: HHVIOWBCIZNCQQ-UHFFFAOYSA-N
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Description

3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the third position and a trifluoromethylpyridinyl group at the fourth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Chlorination: The amino group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Coupling with Pyridine Derivative: The chlorinated aniline is then coupled with 5-(trifluoromethyl)pyridin-2-ol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Iron powder, catalytic hydrogenation, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is used as a building block for the synthesis of more complex molecules. It is utilized in the development of novel materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chloro group may influence its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenol: Similar structure but with a hydroxyl group instead of an amino group.

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline: Lacks the chloro group.

    3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: Contains a carboxylic acid group instead of an amino group.

Uniqueness

3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of both the chloro and trifluoromethylpyridinyl groups. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-9-5-8(17)2-3-10(9)19-11-4-1-7(6-18-11)12(14,15)16/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVIOWBCIZNCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515364
Record name 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72045-93-3
Record name 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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